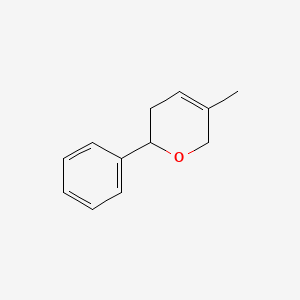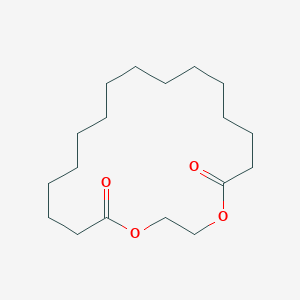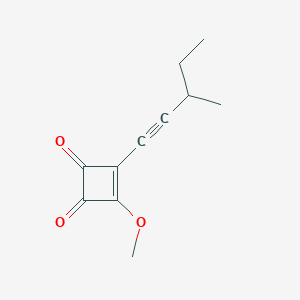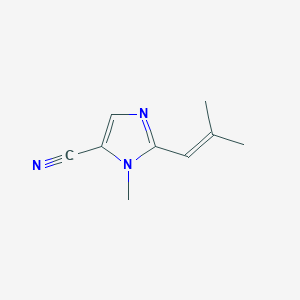![molecular formula C18H16N2O2 B14283292 (9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol CAS No. 130940-74-8](/img/structure/B14283292.png)
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyridocarbazoles, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridocarbazole Core: This step involves the cyclization of appropriate precursors under high-temperature conditions.
Methoxylation: Introduction of the methoxy group at the 9th position using methanol and a suitable catalyst.
Methylation: Addition of a methyl group at the 5th position using methyl iodide and a base.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 1st position using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazole): Lacks the hydroxymethyl group at the 1st position.
(9-Methoxy-6H-pyrido[4,3-b]carbazol-1-yl)methanol: Lacks the methyl group at the 5th position.
Uniqueness
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol is unique due to the presence of both the methoxy and methyl groups, as well as the hydroxymethyl group
Eigenschaften
CAS-Nummer |
130940-74-8 |
|---|---|
Molekularformel |
C18H16N2O2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
(9-methoxy-5-methyl-2H-pyrido[4,3-b]carbazol-1-yl)methanol |
InChI |
InChI=1S/C18H16N2O2/c1-10-12-5-6-19-17(9-21)14(12)8-15-13-7-11(22-2)3-4-16(13)20-18(10)15/h3-8,19,21H,9H2,1-2H3 |
InChI-Schlüssel |
OLAJUUAKPZGTFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)

![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)

![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)

![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)



